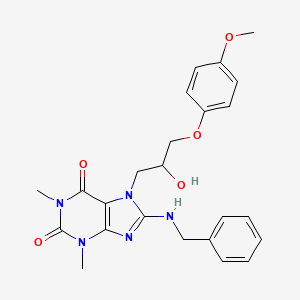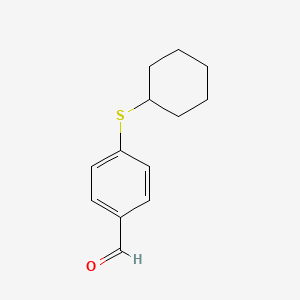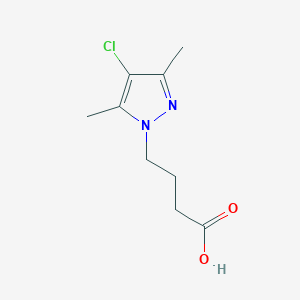
8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with notable properties and a range of applications. This compound features a unique purine core with specific substituents, making it particularly interesting for various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step procedures that focus on assembling the purine core and subsequently attaching the functional groups. Key steps include alkylation, amination, and coupling reactions. Precise conditions such as temperature, solvent choice, and catalyst presence are meticulously controlled to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent conditions and improve efficiency. Techniques like solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the product.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: : Altering the oxidation state of the purine ring or the side chains.
Reduction: : Reducing functional groups such as ketones or nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the purine ring or its substituents.
Common Reagents and Conditions: Reagents like lithium aluminium hydride (LiAlH4) for reductions, bromine (Br2) for oxidations, and sodium hydride (NaH) for substitutions are common. Conditions such as refluxing in organic solvents or employing inert atmospheres may be necessary.
Major Products Formed: Products from these reactions vary widely, including more highly oxidized purines, reduced derivatives, and substituted compounds with potentially new pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structure allows for the development of novel compounds with specific properties.
Biology: Biologically, it can serve as a ligand for enzyme studies or as a molecular probe to study biochemical pathways.
Medicine: In medicine, derivatives of this compound have potential therapeutic applications, including acting as enzyme inhibitors or receptor modulators.
Industry: Industrially, this compound might be used in the development of new materials or as a catalyst for chemical reactions due to its structural complexity.
Mecanismo De Acción
The mechanism by which 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary but typically involve the compound binding to the active site of an enzyme, altering its activity, or modulating receptor functions.
Comparación Con Compuestos Similares
Compared to similar compounds, 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique functional groups and their spatial arrangement. For instance, its methoxyphenoxy group differentiates it from other purine derivatives, providing unique interactions and effects.
Similar Compounds
1,3-dimethylxanthine (theobromine)
1,3,7-trimethylxanthine (caffeine)
8-(benzylamino)-1,3-dimethylxanthine
These compounds share structural similarities but differ in their substituents and, consequently, their applications and mechanisms of action.
Propiedades
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYRLHHPQOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)

![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2447623.png)
![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)



![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)
